5-Fluoro-1-benzothiophene-2-carbaldehyde
Overview
Description
5-Fluoro-1-benzothiophene-2-carbaldehyde: is an organic compound with the molecular formula C9H5FOS . It is a derivative of benzothiophene, where a fluorine atom is substituted at the 5-position and an aldehyde group is present at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-1-benzothiophene-2-carbaldehyde typically involves the fluorination of benzothiophene derivatives followed by formylation. One common method includes:
Fluorination: Starting with benzothiophene, a fluorinating agent such as (NFSI) can be used to introduce the fluorine atom at the 5-position.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Fluoro-1-benzothiophene-2-carbaldehyde can undergo oxidation reactions to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as or .
Substitution: The fluorine atom can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: or in acidic conditions.
Reduction: in methanol or in ether.
Substitution: such as amines or thiols under basic conditions.
Major Products:
Oxidation: 5-Fluoro-1-benzothiophene-2-carboxylic acid.
Reduction: 5-Fluoro-1-benzothiophene-2-methanol.
Substitution: Various substituted benzothiophene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-Fluoro-1-benzothiophene-2-carbaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. Its derivatives may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry: In the material science industry, this compound can be used in the synthesis of organic semiconductors and other advanced materials .
Mechanism of Action
The mechanism of action of 5-Fluoro-1-benzothiophene-2-carbaldehyde and its derivatives depends on the specific biological target. Generally, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. For example, in antimicrobial applications, it may inhibit bacterial enzymes critical for cell wall synthesis .
Comparison with Similar Compounds
- 5-Fluoro-2-benzothiophene carboxylic acid
- 5-Fluoro-1-benzothiophene-2-methanol
- 5-Fluoro-1-benzothiophene-2-thiol
Comparison: Compared to its analogs, 5-Fluoro-1-benzothiophene-2-carbaldehyde is unique due to the presence of both a fluorine atom and an aldehyde group, which can significantly influence its reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, while the aldehyde group provides a reactive site for further chemical modifications .
Properties
IUPAC Name |
5-fluoro-1-benzothiophene-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5FOS/c10-7-1-2-9-6(3-7)4-8(5-11)12-9/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNZOCQQFVGXLLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C=C(S2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50677761 | |
Record name | 5-Fluoro-1-benzothiophene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50677761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
698367-29-2 | |
Record name | 5-Fluoro-1-benzothiophene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50677761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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